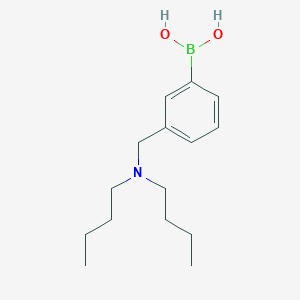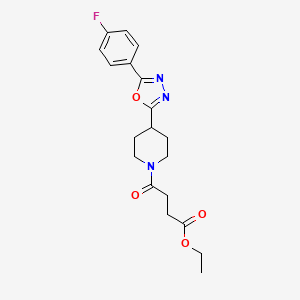![molecular formula C20H21ClN2O4 B2677186 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1448079-16-0](/img/structure/B2677186.png)
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. It consists of a piperidine ring attached to a chloropyridine group and a dihydrobenzo[d][1,4]dioxin moiety, connected via a methanone linker. The presence of multiple functional groups within the molecule suggests diverse reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone typically involves multi-step organic synthesis. One possible route includes:
Synthesis of the 3-chloropyridin-2-yl intermediate
Reacting 2-chloropyridine with appropriate reagents to introduce the chlorine atom at the 3rd position.
Formation of the piperidin-1-yl intermediate
Cyclization of suitable precursors to form the piperidine ring.
Connecting the intermediates
Coupling of the 3-chloropyridin-2-yl and piperidin-1-yl intermediates through an ether bond.
Incorporation of the 3-methyl-2,3-dihydrobenzo[d][1,4]dioxin moiety
Using appropriate reagents and catalysts to introduce the benzo[d][1,4]dioxin group via an esterification reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for large-scale production by:
Using efficient catalytic systems.
Employing continuous flow reactors for increased yield and purity.
Implementing green chemistry principles to reduce waste and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Oxidizing agents like KMnO₄ can affect the dihydrobenzo[d][1,4]dioxin moiety.
Reduction: : Reducing agents such as LiAlH₄ may target the methanone linker.
Substitution: : Halogenation reactions can modify the chloropyridine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids from the dioxin ring.
Reduction: Conversion of the methanone group to an alcohol.
Substitution: Replacement of the chlorine atom with other nucleophiles.
Applications De Recherche Scientifique
Chemistry
Used as a model compound in studying complex organic synthesis routes.
Utilized in understanding the reactivity of multi-functionalized molecules.
Biology
Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Research in its potential as a therapeutic agent due to its unique structure.
Explored for anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry
Used in the development of advanced materials and specialty chemicals.
Studied for its role in catalysis and material science applications.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action is determined by its functional groups and their interactions with biological targets. The piperidine ring and the chloropyridine moiety can interact with neurotransmitter receptors, while the dihydrobenzo[d][1,4]dioxin group can influence enzymatic activities. These interactions could modulate various signaling pathways, impacting cellular processes and biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-((2-Chloropyridin-3-yl)oxy)piperidin-1-yl)(2,3-dihydro-1,4-benzodioxin-2-yl)methanone
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzofuran-2-yl)methanone
(4-((3-Chloropyridin-2-yl)oxy)morpholin-1-yl)(2,3-dihydrobenzodioxin-2-yl)methanone
Unique Features
The presence of a chloropyridine group distinguishes it from similar compounds with bromine or different heterocycles.
The combination of a piperidine ring and a benzo[d][1,4]dioxin moiety offers unique reactivity and biological activity compared to analogs with morpholine or benzofuran structures.
Propriétés
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-13-18(27-17-7-3-2-6-16(17)25-13)20(24)23-11-8-14(9-12-23)26-19-15(21)5-4-10-22-19/h2-7,10,13-14,18H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSIMCLKXRRYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-pyrazole](/img/structure/B2677103.png)
![2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2677104.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B2677105.png)
![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-fluorophenyl]pyridine-4-carboxamide](/img/structure/B2677107.png)



![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2677113.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2677114.png)

![1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677116.png)



